molecular formula C9H15ClN2O3 B1492748 4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride CAS No. 2098129-61-2

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride

Cat. No. B1492748
M. Wt: 234.68 g/mol
InChI Key: VWOKHUDXAUVKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .


Molecular Structure Analysis

The empirical formula of “4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” is C9H18N2O . The molecular weight is 170.25 . The SMILES string representation is C1CC(CC(N1)N2CCOCC2) .


Chemical Reactions Analysis

“4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” may be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile and 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .


Physical And Chemical Properties Analysis

The boiling point of “4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” is 100-115 °C at 0.15-0.20 mmHg . The melting point is 40-43 °C .

Scientific Research Applications

Efficient Synthesis of Spiroheterocycles

  • Synthesis of Derivatives : The synthesis of spiroheterocyclic compounds through reactions involving isatins, urea, and similar compounds like 1-(piperidin-1-yl)butane-1,3-dione or 1-morpholinobutane-1,3-dione highlights the utility of piperidine and morpholine derivatives in producing compounds with potential biological activity. This process introduces useful groups like pyridyl and morpholinyl into the structures, showcasing the role of such chemicals in medicinal chemistry and drug design (Gao et al., 2017).

Ring Opening Reactions and Cyclization

  • Ring Opening and Cyclization : Dichotomy in the ring-opening reactions of cyclic compounds with cyclic secondary amines, including morpholine and piperidine, demonstrates their significance in creating structurally diverse compounds. This ability to undergo ring opening and subsequent cyclization forms a basis for synthesizing new chemical entities with varied biological activities (Šafár̆ et al., 2000).

Luminescent Properties and Photo-induced Electron Transfer

  • Luminescence and Electron Transfer : Research on novel piperazine substituted naphthalimide compounds, which share structural motifs with piperidine derivatives, underscores the importance of these compounds in studying luminescent properties and photo-induced electron transfer mechanisms. This has implications for the development of new materials for sensing, imaging, and electronic applications (Gan et al., 2003).

Anticancer Activity

  • Cytotoxicity and Anticancer Activity : The synthesis and evaluation of new derivatives for their primary cytotoxicity against cancer cell lines highlight the potential therapeutic applications of compounds containing morpholine or piperidine structures. This suggests that derivatives of "4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride" might be explored for anticancer properties (Karalı, 2002).

Enzyme Inhibition

  • Enzyme Inhibition : The inhibitory effects of compounds on enzymes such as carbonic anhydrases and acetylcholinesterase, as observed in isatin Mannich bases studies, suggest a potential application in designing enzyme inhibitors. This could be relevant for therapeutic applications in treating diseases related to enzyme dysfunction (Ozmen Ozgun et al., 2016).

Catalysts for Chemical Reactions

  • Catalysis : The synthesis of palladium(II) complexes with piperidine derivatives underscores the role of such compounds in catalysis, particularly in facilitating the Heck reaction. This points towards the application of "4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride" derivatives in synthetic chemistry and material science (Singh et al., 2013).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-piperidin-4-ylmorpholine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3.ClH/c12-8-5-14-6-9(13)11(8)7-1-3-10-4-2-7;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOKHUDXAUVKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)COCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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